molecular formula C4H10NOS+ B1262810 S-acetylcysteaminium

S-acetylcysteaminium

Cat. No.: B1262810
M. Wt: 120.2 g/mol
InChI Key: YBWLIIDAKFNRBL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

S-Acetylcysteaminium is a quaternary ammonium derivative of acetylcysteine, characterized by the presence of an acetylated cysteine moiety linked to an aminium group. The compound’s structure likely includes a thioether bond (C–S–C) and an acetylated amino group, which may enhance stability or alter bioavailability compared to non-acetylated counterparts .

Comparison with Similar Compounds

The following table and analysis compare S-acetylcysteaminium with structurally or functionally related compounds, focusing on molecular properties, biological roles, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula CAS Number Functional Groups Biological Role/Application References
This compound Not explicitly provided* Not available Acetyl, thioether, quaternary ammonium Hypothesized: Redox modulation, metabolic studies Inferred
N-Acetyl-S-(3-amino-3-oxopropyl)cysteine C₈H₁₄N₂O₄S 81690-92-8 Acetyl, amide, thioether Biomarker for acrylamide exposure
S-Sulfocysteine C₃H₇NO₅S₂ 1637-71-4 Sulfonic acid, thioether Oxidative stress studies, enzymatic cofactor
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine C₇H₁₃NO₄S 15060-26-1 Acetyl, hydroxyethyl, thioether Detoxification intermediate
Acetoacetamide C₄H₇NO₂ 5977-14-0 Ketone, amide Synthetic precursor, metabolic studies
Acetylcysteine C₅H₉NO₃S 616-91-1 Acetyl, thiol Mucolytic agent, antioxidant

* Molecular formula inferred based on structural analogs.

Key Comparisons:

Structural Features: this compound vs. N-Acetyl-S-(3-amino-3-oxopropyl)cysteine: Both contain acetyl and thioether groups, but the latter includes an additional amide group, enhancing its role as a stable biomarker for acrylamide metabolites . S-Sulfocysteine: Distinct sulfonic acid group confers higher polarity and reactivity in redox environments compared to this compound’s acetylated structure .

Biological Roles: Acetylcysteine () is a well-established mucolytic and antioxidant, leveraging its free thiol group to break disulfide bonds in mucus. In contrast, this compound’s quaternary ammonium group may limit membrane permeability but improve stability in acidic environments. N-Acetyl-S-(2-hydroxyethyl)-L-cysteine () is a detoxification product of ethylene oxide, highlighting the role of acetylated cysteine derivatives in xenobiotic metabolism.

Research Findings:

  • Metabolic Stability: N-Acetyl-S-(3-amino-3-oxopropyl)cysteine demonstrates prolonged half-life in biological systems due to its amide group, a feature this compound may lack .
  • Redox Activity : S-Sulfocysteine’s sulfonic acid group participates in enzymatic redox cycles, while this compound’s acetyl group may suppress thiol reactivity, favoring storage or transport roles .
  • Therapeutic Potential: Acetylcysteine’s clinical use contrasts with this compound’s untested status, though the latter’s quaternary structure could offer advantages in targeted delivery .

Properties

Molecular Formula

C4H10NOS+

Molecular Weight

120.2 g/mol

IUPAC Name

2-acetylsulfanylethylazanium

InChI

InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3/p+1

InChI Key

YBWLIIDAKFNRBL-UHFFFAOYSA-O

Canonical SMILES

CC(=O)SCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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